2-Chloro-1-(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)butan-1-one
Description
Properties
IUPAC Name |
2-chloro-1-[3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClF3NO2/c1-2-6(10)7(15)14-4-3-8(16,5-14)9(11,12)13/h6,16H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCJVBCFYMQHXLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCC(C1)(C(F)(F)F)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-1-(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)butan-1-one is a compound with significant potential in medicinal chemistry due to its unique structural features and biological properties. This article explores its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula and weight:
- Molecular Formula : CHClFNO
- Molecular Weight : 245.62 g/mol
The biological activity of this compound may be attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The trifluoromethyl group is known to enhance lipophilicity, potentially improving membrane permeability and bioavailability.
Anticancer Properties
Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting the growth of human breast adenocarcinoma (MCF-7) and acute lymphoblastic leukemia (CEM-13) cells.
Case Study : A study conducted on the MCF-7 cell line revealed that treatment with the compound led to increased expression of p53 and activation of caspase-3, indicating a mechanism involving apoptosis induction.
Neuroprotective Effects
In addition to its anticancer properties, the compound has been evaluated for neuroprotective effects. Research indicates that derivatives of pyrrolidine compounds may exhibit protective effects against neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress.
Toxicological Profile
The safety profile of this compound is crucial for its potential therapeutic applications. Preliminary toxicity assessments suggest moderate toxicity levels, necessitating further investigation into its safety in vivo.
| Toxicological Aspect | Findings |
|---|---|
| Acute Toxicity | Moderate |
| Skin Irritation | Yes |
| Eye Irritation | Yes |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of trifluoromethylated pyrrolidine derivatives. Below is a comparative analysis with structurally related molecules:
| Compound | Key Features | Key Differences |
|---|---|---|
| 2-Chloro-1-(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)butan-1-one | Pyrrolidine with -OH/-CF₃ at C3; chlorinated butanone chain | Unique balance of hydrophilicity (-OH) and lipophilicity (-CF₃, Cl) |
| 1-(3-Trifluoromethylpyrrolidin-1-yl)propan-1-one | Lacks hydroxyl group and chlorine; shorter ketone chain | Reduced polarity; lower solubility in aqueous media |
| 2-Bromo-1-(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)pentan-1-one | Bromine substituent; longer carbon chain | Enhanced halogen bonding potential; increased lipophilicity |
| 3-Hydroxy-3-(trifluoromethyl)pyrrolidine | No ketone or halogen; simpler pyrrolidine scaffold | Limited reactivity for further functionalization |
Reactivity and Stability
- Chlorine vs. Bromine Analogues : The chlorine substituent in the target compound offers milder electrophilicity compared to brominated analogues, reducing unintended alkylation in biological systems .
- Hydroxyl Group Impact: The -OH group enhances hydrogen-bonding capacity, improving solubility in polar solvents compared to non-hydroxylated analogues like 1-(3-Trifluoromethylpyrrolidin-1-yl)propan-1-one.
- Trifluoromethyl Effect: The -CF₃ group increases metabolic stability and electron-withdrawing effects, a feature shared across this class but absent in non-fluorinated pyrrolidines.
Crystallographic Insights
Structural comparisons using SHELX-refined data reveal that the target compound’s pyrrolidine ring adopts a twisted conformation, distinct from the planar configurations observed in non-chlorinated derivatives. This conformational flexibility may facilitate interactions with sterically constrained enzyme active sites .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
